molecular formula C10H9ClO3 B1279929 ethyl 4-(carbonochloridoyl)benzoate CAS No. 27111-45-1

ethyl 4-(carbonochloridoyl)benzoate

Cat. No.: B1279929
CAS No.: 27111-45-1
M. Wt: 212.63 g/mol
InChI Key: POYHUEAWYYJRQL-UHFFFAOYSA-N
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Description

Ethyl 4-(carbonochloridoyl)benzoate: is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a carbonochloridoyl group attached to the benzene ring. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(carbonochloridoyl)benzoate can be synthesized through the reaction of 4-chlorocarbonylbenzoic acid with ethanol in the presence of a catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or a solid acid catalyst like modified clay. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity. The use of solid acid catalysts helps in minimizing waste and improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(carbonochloridoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-(carbonochloridoyl)benzoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Comparison with Similar Compounds

    Ethyl benzoate: Similar structure but lacks the carbonochloridoyl group.

    Methyl 4-(carbonochloridoyl)benzoate: Similar but with a methyl ester group instead of an ethyl ester group.

    4-(Chlorocarbonyl)benzoic acid: Lacks the ethyl ester group.

Uniqueness: this compound is unique due to the presence of both the carbonochloridoyl and ethyl ester groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

ethyl 4-carbonochloridoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYHUEAWYYJRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483712
Record name p-Ethoxycarbonylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27111-45-1
Record name p-Ethoxycarbonylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

p-Ethoxycarbonylbenzoyl chloride is prepared according to the method of M. J. Dewar and J. P. Schroeder, J. Org. Chem., 30, 2297 (1965), by the gradual addition of a small amount of ethyl alcohol to a boiling solution of terephthaloyl chloride in benzene. After removal of the solvent the residue is distilled under reduced pressure to give the acyl chloride which boils at 102°-105° C. at 0.4 mm.
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Synthesis routes and methods II

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